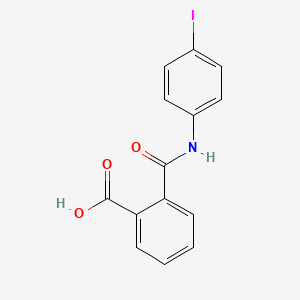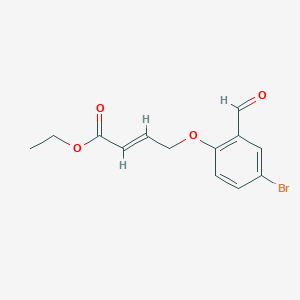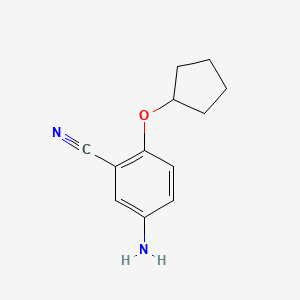![molecular formula C8H18ClNS B2874712 [1-(Methylsulfanyl)cyclohexyl]methanamine hydrochloride CAS No. 2094925-15-0](/img/structure/B2874712.png)
[1-(Methylsulfanyl)cyclohexyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[1-(Methylsulfanyl)cyclohexyl]methanamine hydrochloride, also known as Methoxetamine (MXE), is a synthetic dissociative drug that has gained popularity in the recreational drug market. However, this substance also has potential applications in scientific research due to its unique pharmacological properties.
Scientific Research Applications
Chemical Analogues and Biological Interactions
Research on compounds structurally related to "[1-(Methylsulfanyl)cyclohexyl]methanamine hydrochloride" often focuses on their interaction with biological systems, including their pharmacokinetics, pharmacodynamics, and potential therapeutic applications. For example, studies on methamphetamine and MDMA (3,4-Methylenedioxymethamphetamine) reveal insights into the neurochemical effects of stimulants, including changes in neurotransmitter systems and the potential for neurotoxicity or therapeutic effects (Sekine et al., 2008), (Hysek et al., 2014).
Environmental and Health Impacts
Research on environmental contaminants, such as pesticides and persistent organic pollutants (POPs), provides insights into the potential environmental persistence and health impacts of various chemicals, including those structurally related to the query compound. Studies on the effects of environmental exposure to chemicals on human health, such as the impact of POPs on DNA methylation, can shed light on the broader implications of chemical exposure (Rusiecki et al., 2008).
properties
IUPAC Name |
(1-methylsulfanylcyclohexyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS.ClH/c1-10-8(7-9)5-3-2-4-6-8;/h2-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAHQLVDKDEJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1(CCCCC1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Methylsulfanyl)cyclohexyl]methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B2874629.png)
![(Z)-2-(4-fluoro-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetic acid](/img/structure/B2874630.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide](/img/structure/B2874633.png)

![3-benzyl-N-(2-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2874637.png)
![1-{[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2874641.png)

![1-(4-chlorophenyl)-2-({5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2874644.png)
![5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2874645.png)

![N-(3-(trifluoromethyl)phenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2874649.png)

